4-(4-Benzenesulfonyl-piperazin-1-yl)-5-phenyl-thieno[2,3-d]pyrimidine
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Overview
Description
4-(4-Benzenesulfonyl-piperazin-1-yl)-5-phenyl-thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmaceutical agents. The presence of the benzenesulfonyl group further enhances its chemical properties, making it a versatile compound for various scientific research applications.
Mechanism of Action
Target of Action
Thienopyrimidine derivatives, a class to which this compound belongs, have been reported to inhibit various enzymes, including protein kinases .
Mode of Action
Thienopyrimidine derivatives are known to interact with their targets by binding to the active site of the enzyme, thereby inhibiting its function .
Biochemical Pathways
Thienopyrimidine derivatives have been reported to affect several biochemical pathways. For instance, they can inhibit the PI3K/Akt signaling pathway, which is often deregulated in various types of tumors . They can also inhibit the cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle regulation .
Pharmacokinetics
The compound’s molecular weight (372496) and predicted properties such as boiling point (5955±500 °C) and density (1274±006 g/cm3) suggest that it may have good bioavailability .
Result of Action
Thienopyrimidine derivatives have been reported to induce apoptosis in tumor cells .
Biochemical Analysis
Biochemical Properties
4-(4-Benzenesulfonyl-piperazin-1-yl)-5-phenyl-thieno[2,3-d]pyrimidine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The compound’s interaction with these enzymes leads to the inhibition of phosphorylation processes, thereby affecting the signaling pathways that regulate cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation . This inhibition leads to reduced cell growth and increased apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of protein kinases by binding to the ATP-binding site of these enzymes, thereby preventing the transfer of phosphate groups to target proteins . This inhibition disrupts the downstream signaling pathways, leading to changes in gene expression and cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation over time . Long-term studies have indicated that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including damage to normal tissues and organs. Therefore, careful dosage optimization is essential for its therapeutic application.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy, highlighting the importance of understanding its metabolic pathways for effective drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in cancerous tissues, where it exerts its therapeutic effects . Its distribution is influenced by factors such as tissue permeability, binding affinity to cellular components, and the presence of efflux transporters that can affect its intracellular concentration.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzenesulfonyl-piperazin-1-yl)-5-phenyl-thieno[2,3-d]pyrimidine typically involves multiple steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated thieno[2,3-d]pyrimidine intermediate reacts with piperazine.
Attachment of the Benzenesulfonyl Group: The final step involves the sulfonylation of the piperazine nitrogen using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzenesulfonyl-piperazin-1-yl)-5-phenyl-thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thieno[2,3-d]pyrimidine core can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, targeting the sulfonyl group or other reducible functionalities.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols are typically used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-(4-Benzenesulfonyl-piperazin-1-yl)-5-phenyl-thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Cancer Research: The compound’s structure suggests it could act as a protein kinase inhibitor, making it a candidate for anticancer drug development.
Biological Studies: Its ability to interact with various biological targets makes it useful in studying cellular signaling pathways and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine and pyrimidine structure.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit protein kinase inhibition and are used in cancer research.
Uniqueness
4-(4-Benzenesulfonyl-piperazin-1-yl)-5-phenyl-thieno[2,3-d]pyrimidine is unique due to the combination of its thieno[2,3-d]pyrimidine core and the benzenesulfonyl-piperazine moiety. This unique structure provides a distinct set of chemical properties and biological activities, making it a versatile compound for various research applications.
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S2/c27-30(28,18-9-5-2-6-10-18)26-13-11-25(12-14-26)21-20-19(17-7-3-1-4-8-17)15-29-22(20)24-16-23-21/h1-10,15-16H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXBAAWRWCXHFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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